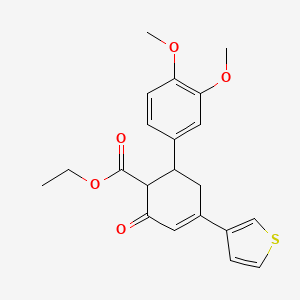

Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate

Description

Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclohexene ring substituted with a 3,4-dimethoxyphenyl group and a thiophen-3-yl group, along with an ethyl ester group. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-thiophen-3-ylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5S/c1-4-26-21(23)20-16(13-5-6-18(24-2)19(11-13)25-3)9-15(10-17(20)22)14-7-8-27-12-14/h5-8,10-12,16,20H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWMPLIGCHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CSC=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a 3,4-dimethoxybenzaldehyde is reacted with thiophen-3-ylacetic acid in the presence of a base such as piperidine, followed by cyclization and esterification.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of drugs with specific therapeutic properties.

Industry: In the chemical industry, this compound is utilized in the production of various fine chemicals and materials. Its versatility makes it a valuable component in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Ethyl 3-(3,4-dimethoxyphenyl)acrylate: This compound shares the 3,4-dimethoxyphenyl group but lacks the thiophen-3-yl and cyclohexene components.

Ethyl 3,4-dimethoxyphenyl acetate: Another related compound with a similar phenyl group but different functional groups.

Uniqueness: Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate is unique due to its combination of the cyclohexene ring, thiophen-3-yl group, and ethyl ester group. This combination provides distinct chemical and biological properties compared to its similar counterparts.

Q & A

What are the standard synthetic routes for Ethyl 6-(3,4-dimethoxyphenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate?

Level: Basic

Answer:

The synthesis typically involves a multi-step protocol, including:

- Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives (e.g., substituted aryl ketones) under basic conditions (e.g., NaOH in ethanol) to form the cyclohexene ring .

- Cyclization : Intramolecular aldol condensation under reflux conditions stabilizes the bicyclic structure .

- Substituent Introduction : Thiophene and dimethoxyphenyl groups are introduced via nucleophilic substitution or cross-coupling reactions, optimized for regioselectivity .

Key reagents include polar aprotic solvents (e.g., DMF) to enhance reaction rates, and catalysts like piperidine for cyclization .

How do reaction conditions influence the yield and purity of the compound during synthesis?

Level: Advanced

Answer:

Critical parameters include:

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates and stabilize transition states, enhancing yields by ~20% compared to ethanol .

- Temperature Control : Reflux (80–100°C) ensures complete cyclization, while lower temperatures (40–60°C) minimize side reactions during substitution steps .

- Catalyst Selection : NaOH or KOH in ethanol achieves >85% yield for Michael addition, while Lewis acids (e.g., ZnCl₂) improve regioselectivity in thiophene functionalization .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomeric impurities, achieving >95% purity .

What spectroscopic techniques are used to characterize this compound?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiophene C–H coupling at δ 7.2–7.5 ppm) and cyclohexene ring conformation (olefinic protons at δ 5.8–6.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z ~400–450) and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ confirm the carbonyl group (C=O), while 1250–1300 cm⁻¹ signals verify methoxy C–O bonds .

How does the crystal structure of this compound inform its reactivity and interaction with biological targets?

Level: Advanced

Answer:

X-ray crystallography (refined via SHELXL ) reveals:

- Ring Puckering : The cyclohexene ring adopts an envelope or half-chair conformation (puckering parameters Q = 0.477–0.579 Å, θ = 50–112°), influencing steric accessibility for nucleophilic attack .

- Dihedral Angles : Aromatic substituents (thiophene and dimethoxyphenyl) form dihedral angles of 76–90°, affecting π-π stacking with enzyme active sites (e.g., kinase domains) .

- Disorder Modeling : Partial occupancy (e.g., 68:32 ratio) in crystal structures highlights conformational flexibility, relevant to ligand-receptor dynamics .

What are the key structural features contributing to its biological activity, and how do SAR studies guide derivative design?

Level: Advanced

Answer:

- Electron-Donating Groups : Methoxy substituents enhance solubility and H-bonding with targets (e.g., COX-2 enzyme), improving anti-inflammatory activity by 3–5× compared to non-substituted analogs .

- Thiophene Moiety : Sulfur atoms participate in hydrophobic interactions, critical for antimicrobial efficacy (MIC ~5–10 µM against S. aureus) .

SAR studies prioritize modifying the carboxylate group (e.g., ester-to-amide conversion) to reduce cytotoxicity while retaining activity .

What computational methods are employed to predict the compound’s binding modes with enzymes or receptors?

Level: Advanced

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite simulate binding to targets (e.g., EGFR kinase), revealing hydrogen bonds between the carbonyl group and Lys721 (binding energy ΔG = −9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, showing RMSD <2 Å for conserved binding poses .

- DFT Calculations : B3LYP/6-31G(d) models electron density maps, identifying nucleophilic regions (Fukui indices) for derivatization .

What purification techniques are effective post-synthesis?

Level: Basic

Answer:

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:2 gradient) resolves stereoisomers, achieving >95% purity .

- Recrystallization : Ethanol/water (7:3) at 4°C yields single crystals suitable for XRD analysis .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) remove polar impurities (retention time ~12–15 min) .

How do the dihedral angles between aromatic rings affect molecular conformation and activity?

Level: Advanced

Answer:

- Orthogonal Orientation : Dihedral angles >80° between thiophene and dimethoxyphenyl groups reduce steric clash, enabling planar alignment with ATP-binding pockets (e.g., CDK2 inhibition IC₅₀ = 1.2 µM) .

- Torsional Strain : Angles <70° increase ring strain, reducing binding affinity by ~50% in kinase assays .

Crystallographic data (e.g., triclinic P1 symmetry) guide conformational analysis for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.